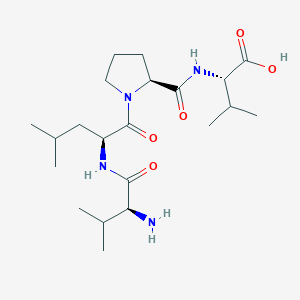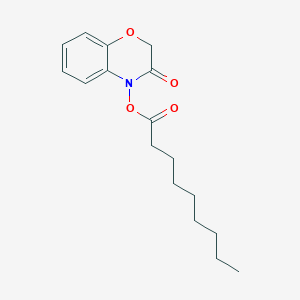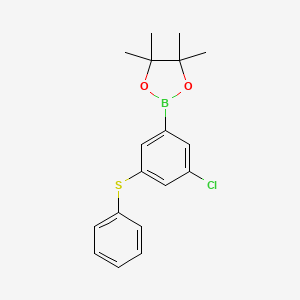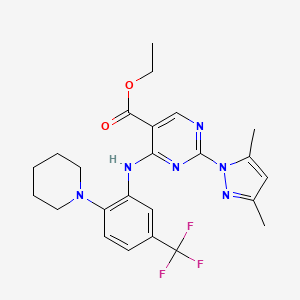![molecular formula C21H34N2O5 B15173367 N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide CAS No. 919770-83-5](/img/structure/B15173367.png)
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide is a complex organic compound characterized by the presence of a nitrophenyl group, a dodecanamide chain, and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide typically involves multiple steps. One common route includes the nitration of a phenylpropane derivative, followed by the introduction of hydroxyl groups through a hydroxylation reaction. The final step involves the formation of the dodecanamide chain through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl groups may also play a role in hydrogen bonding and molecular recognition.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-2-fluoroacetamide
Uniqueness
N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-YL]dodecanamide is unique due to its specific combination of functional groups and the length of its dodecanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
919770-83-5 |
|---|---|
Fórmula molecular |
C21H34N2O5 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]dodecanamide |
InChI |
InChI=1S/C21H34N2O5/c1-2-3-4-5-6-7-8-9-10-11-20(25)22-19(16-24)21(26)17-12-14-18(15-13-17)23(27)28/h12-15,19,21,24,26H,2-11,16H2,1H3,(H,22,25) |
Clave InChI |
QVPSPFBQQIBNKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B15173284.png)
![benzenesulfonic acid;4-[(2S)-4-benzylmorpholin-2-yl]phenol](/img/structure/B15173308.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B15173316.png)
![3-({2-(4-Chlorophenyl)-2-[4-(pyridin-4-yl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B15173318.png)
![9-Benzyl-6-[2-(morpholin-4-yl)ethyl]-9H-purine](/img/structure/B15173331.png)
![4-[4-(Dimethylamino)phenyl]but-3-enal](/img/structure/B15173334.png)

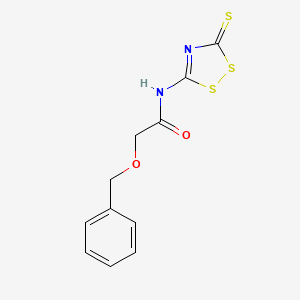
![Ethyl 4-[({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B15173346.png)
![3-(3-bromo-4-fluorophenyl)-5-(2-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173359.png)
